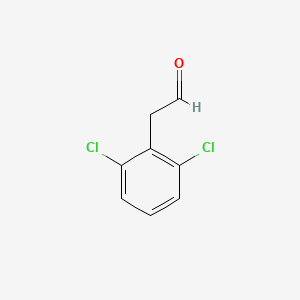
(2,6-Dichlorophenyl)acetaldehyde
概要
説明
“(2,6-Dichlorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 . It is a derivative of acetaldehyde, which is a highly reactive compound that causes various forms of damage to DNA .
Synthesis Analysis
The synthesis of compounds related to “(2,6-Dichlorophenyl)acetaldehyde” has been reported in the literature . For example, a compound named “(2E)-3-(2, 6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one” was synthesized by dissolving 4-methoxy acetophenone and 2, 6-dichlorobenzaldehyde in ethanol, and then adding KOH .
Molecular Structure Analysis
The molecular structure of “(2,6-Dichlorophenyl)acetaldehyde” can be represented by the InChI code 1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 . This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .
科学的研究の応用
Molecular Mechanisms and Carcinogenic Effects
(2,6-Dichlorophenyl)acetaldehyde, as a form of acetaldehyde, has been studied for its effects on DNA and potential carcinogenicity. Studies show that acetaldehyde forms various types of DNA damage, such as DNA adducts, single- and double-strand breaks, and DNA cross-links. These damages are associated with mutations and carcinogenesis, particularly in the upper aerodigestive tract and esophagus due to alcohol consumption. This is especially significant in individuals with ALDH2 polymorphisms, which are linked to a higher risk of squamous cell carcinomas (Mizumoto et al., 2017).
Environmental and Food Analysis
Acetaldehyde has been detected and quantified in various environmental and food samples. A study developed an efficient method for determining acetaldehyde content in food matrices. The highest contents of acetaldehyde were found in white wine and instant coffee (Jeong et al., 2015).
Chemical Industry Applications
In the chemical industry, acetaldehyde is used in mixtures with water, forming oligomers. A study provided a comprehensive analysis of the chemical equilibria in these mixtures, essential for understanding and optimizing industrial processes (Scheithauer et al., 2015).
Combustion and Air Pollution Studies
The combustion characteristics of acetaldehyde, a key intermediate in the combustion of hydrocarbon and oxygenated fuels, have been explored. Understanding its combustion can help develop strategies to reduce emissions and improve air quality (Tao et al., 2017).
DNA Adduct Formation and Mutagenicity
Acetaldehyde forms stable and unstable adducts with DNA, which could contribute to its mutagenic and carcinogenic properties. Studies identified several types of acetaldehyde DNA adducts, including interstrand cross-links, which are crucial for understanding the mechanism of its mutagenic and carcinogenic effects (Wang et al., 2000).
Fermentation and Wine Production
Acetaldehyde plays a significant role in the fermentation process, particularly in the production of wine. It serves as the terminal electron acceptor in alcoholic fermentation by Saccharomyces cerevisiae and influences ethanol production yields, stabilization, and toxicity. Factors like grape cultivar, temperature, and nutrient addition significantly affect acetaldehyde kinetics during fermentation (Jackowetz et al., 2011).
Photocatalytic Applications
Acetaldehyde has been used in photocatalytic applications for environmental cleanup. A study demonstrated the complete oxidation of acetaldehyde to CO2 over a Pd/WO3 photocatalyst under light irradiation, showing potential for air purification (Arai et al., 2008).
Synthesis and Chemical Reactions
Research has explored the reaction of acetals with various compounds, providing insights into the mechanisms and intermediates involved. This knowledge is crucial for developing efficient methods for mixed acetal formation and other synthetic applications (Fujioka et al., 2006).
特性
IUPAC Name |
2-(2,6-dichlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJCWAGQXDWRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)acetaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


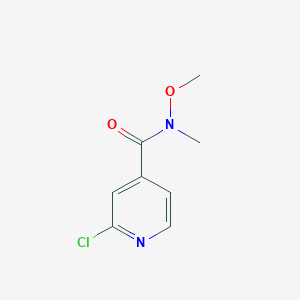
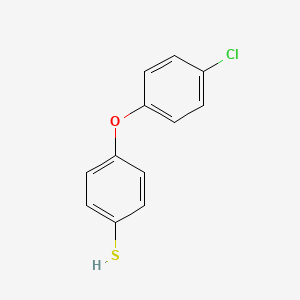
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)

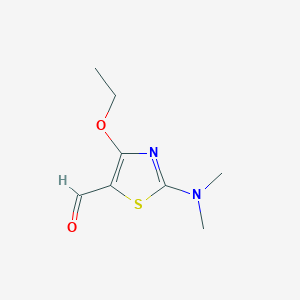
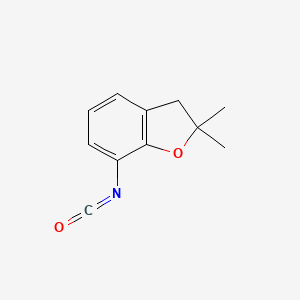
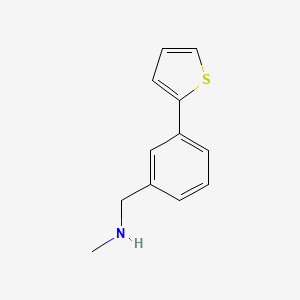
![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)
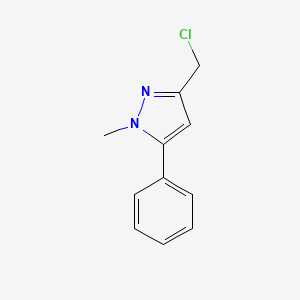
![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)
![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

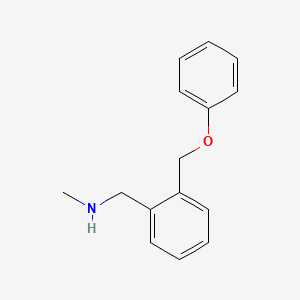
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)